molecular formula C11H17N3O2 B2691948 2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid CAS No. 2247206-68-2

2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid

Cat. No.: B2691948
CAS No.: 2247206-68-2
M. Wt: 223.276
InChI Key: CZVCTDNKUDHWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a propyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyclopropyl group: This step involves the cyclopropanation of the pyrazole ring using a suitable cyclopropylating agent.

    Attachment of the propyl group: This can be done through alkylation reactions.

    Formation of the aminoacetic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Cyclopropyl-1-methylpyrazol-3-yl)amino]acetic acid
  • 2-[(5-Cyclopropyl-1-ethylpyrazol-3-yl)amino]acetic acid

Uniqueness

2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-5-14-9(8-3-4-8)6-10(13-14)12-7-11(15)16/h6,8H,2-5,7H2,1H3,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVCTDNKUDHWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)NCC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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